6-(2-aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride
CAS No.: 2680542-38-3
Cat. No.: VC11541442
Molecular Formula: C9H15Cl2N3O
Molecular Weight: 252.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2680542-38-3 |
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Molecular Formula | C9H15Cl2N3O |
Molecular Weight | 252.14 g/mol |
IUPAC Name | 4-(2-aminoethyl)-2-cyclopropyl-1H-pyrimidin-6-one;dihydrochloride |
Standard InChI | InChI=1S/C9H13N3O.2ClH/c10-4-3-7-5-8(13)12-9(11-7)6-1-2-6;;/h5-6H,1-4,10H2,(H,11,12,13);2*1H |
Standard InChI Key | CESHLJBAIZGOGS-UHFFFAOYSA-N |
Canonical SMILES | C1CC1C2=NC(=CC(=O)N2)CCN.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
6-(2-Aminoethyl)-2-cyclopropylpyrimidin-4-ol dihydrochloride (IUPAC name: 4-amino-2-(2-aminoethyl)-6-cyclopropyl-1H-pyrimidin-1-one dihydrochloride) features a pyrimidine core substituted at positions 2, 4, and 6. The dihydrochloride salt enhances aqueous solubility, critical for pharmacological applications . Table 1 summarizes its basic molecular parameters:
Table 1: Molecular Properties
Property | Value |
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Molecular formula | C₉H₁₆Cl₂N₄O |
Molar mass | 283.16 g/mol |
CAS Registry | Not publicly assigned |
Salt form | Dihydrochloride |
The cyclopropyl group at position 2 introduces steric constraints, potentially influencing binding interactions in biological systems .
Spectral Characterization
While direct spectral data remain unpublished, analogous pyrimidines exhibit characteristic NMR patterns:
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¹H NMR: Expected signals at δ 1.0–1.2 ppm (cyclopropyl CH₂), δ 3.2–3.5 ppm (aminoethyl NH₂), and δ 6.3–6.5 ppm (pyrimidine C5-H) .
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IR: Stretching vibrations near 1650 cm⁻¹ (C=O), 3300 cm⁻¹ (N-H), and 1250 cm⁻¹ (C-N) .
Synthetic Approaches
Cyclization Strategies
The patent CN111039876A outlines a two-step cyclization-methylation protocol for 4-amino-2,6-dimethoxypyrimidine, adaptable for this compound:
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Cyclization: Reacting ethyl cyanoacetate with urea under basic conditions forms the pyrimidine core. Substituting cyclopropylamine derivatives could introduce the cyclopropyl moiety.
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Functionalization: Subsequent alkylation with 2-chloroethylamine followed by HCl treatment yields the dihydrochloride salt .
Table 2: Hypothetical Reaction Conditions
Purification Challenges
The dihydrochloride salt’s hygroscopic nature necessitates anhydrous crystallization techniques, such as antisolvent precipitation using acetone or tert-butyl methyl ether .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: ≥50 mg/mL in water (pH 2–4) due to protonated amino groups .
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Thermal stability: Decomposition onset ~220°C (DSC), comparable to related pyrimidinones .
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pH sensitivity: Deprotonation occurs above pH 6.5, reducing solubility .
Reactivity Profile
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Nucleophilic sites: The 4-amino group and pyrimidine N1 participate in Schiff base formation.
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Electrophilic substitution: Directed by the electron-rich cyclopropyl group at C2 .
Industrial and Research Applications
Pharmaceutical Intermediate
Serves as a precursor for modified nucleosides or kinase inhibitors, leveraging its dual amine functionality .
Chemical Biology Probes
The aminoethyl side chain permits conjugation with fluorescent tags or affinity resins for target identification studies .
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